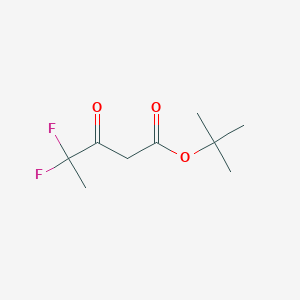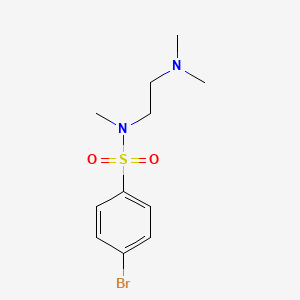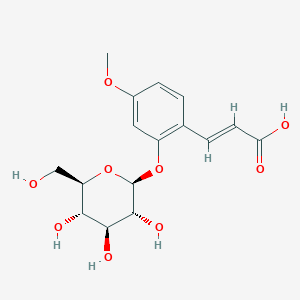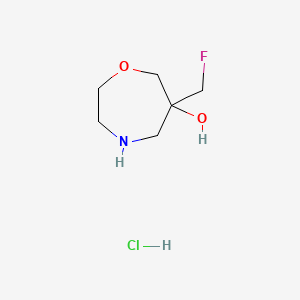
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride is a fluorinated organic compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a fluoromethyl group attached to the oxazepane ring, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)-1,4-oxazepan-6-ol typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic or basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as fluoroiodomethane or fluoromethyl sulfonium ylides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various fluorinated oxazepane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target proteins. The oxazepane ring structure contributes to the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Fluoromethyl Ketones: These compounds share the fluoromethyl group but differ in their core structures and reactivity.
Fluorinated Oxazepanes: Similar in structure but may vary in the position and type of fluorine substitution.
Fluoromethyl Aryl Ethers: These compounds have a different core structure but exhibit similar fluorine-related properties.
Uniqueness
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride is unique due to its specific combination of the oxazepane ring and the fluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H13ClFNO2 |
|---|---|
Peso molecular |
185.62 g/mol |
Nombre IUPAC |
6-(fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-5H2;1H |
Clave InChI |
SERLMWWCUCIIBF-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(CN1)(CF)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


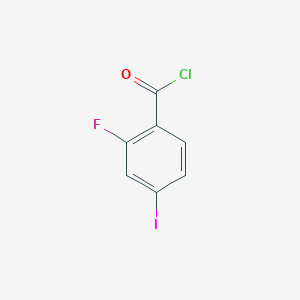
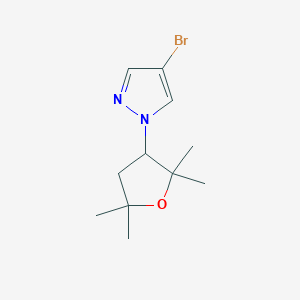


![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)

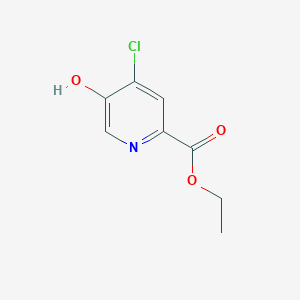
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
